(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride
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Overview
Description
(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. This compound is often studied for its role in biochemical processes and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to introduce the desired stereocenters. For example, the enantioselective synthesis of similar compounds has been achieved using Fmoc-protected Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various amino acid derivatives.
Scientific Research Applications
(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and as a component of peptide-based drugs
Mechanism of Action
The mechanism of action of (2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
- (2S,3R)-3-Amino-2-hydroxydecanoic acid
Uniqueness
(2S,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups. Its combination of amino and hydroxyl groups, along with its chiral centers, makes it a valuable compound for studying stereochemical effects in biochemical reactions and for developing chiral drugs .
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(2S,3R)-2-amino-4-hydroxy-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(2-7)4(6)5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI Key |
LIEVYBMCNRFBKN-MMALYQPHSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(CO)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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